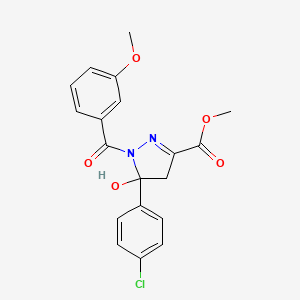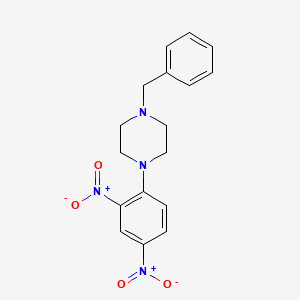![molecular formula C14H18N2O3 B4986040 N-(2,6-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4986040.png)
N-(2,6-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide, commonly known as DVE-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DVE-1 is a small molecule that has shown promising results in preclinical studies, particularly in cancer research.
Mécanisme D'action
The mechanism of action of DVE-1 is not fully understood. However, studies have shown that DVE-1 induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. DVE-1 also inhibits the activity of NF-κB, a transcription factor that promotes cell survival and proliferation. Additionally, DVE-1 has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects
DVE-1 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, studies have shown that DVE-1 can cause cell cycle arrest and DNA damage in cancer cells. DVE-1 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DVE-1 in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for cancer research. However, the synthesis of DVE-1 is a complex process that requires expertise in organic chemistry. Additionally, the mechanism of action of DVE-1 is not fully understood, which limits its potential applications in other research fields.
Orientations Futures
There are several future directions for DVE-1 research. One potential direction is to explore the use of DVE-1 in combination with other anti-cancer agents to enhance its therapeutic efficacy. Another direction is to investigate the potential applications of DVE-1 in other research fields, such as neurodegenerative diseases and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of DVE-1 and to optimize its synthesis method for large-scale production.
Conclusion
DVE-1 is a promising small molecule that has shown potent anti-cancer activity in preclinical studies. Its mechanism of action is not fully understood, but it has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the activity of NF-κB and HDACs. DVE-1 has minimal toxicity in normal cells, making it a valuable tool for cancer research. However, its complex synthesis process and limited understanding of its mechanism of action limit its potential applications in other research fields. Future research should focus on optimizing its synthesis method, exploring its use in combination therapy, and investigating its potential applications in other research fields.
Méthodes De Synthèse
The synthesis of DVE-1 involves a multi-step process that begins with the reaction of 2,6-dimethylphenylamine with acetylacetone to form the intermediate, 2,6-dimethylphenyl-4-oxobutanoic acid. This intermediate is then reacted with ethylenediamine to yield the final product, DVE-1. The synthesis of DVE-1 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
DVE-1 has been extensively studied for its potential applications in cancer research. Preclinical studies have shown that DVE-1 exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. DVE-1 has also been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-(2-ethenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-4-19-9-8-15-13(17)14(18)16-12-10(2)6-5-7-11(12)3/h4-7H,1,8-9H2,2-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMNUINWSRLZCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCOC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-N'-[2-(ethenyloxy)ethyl]ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4985962.png)
![2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole](/img/structure/B4985972.png)
![1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4985977.png)
![ethyl 4-{[4-morpholinyl(oxo)acetyl]amino}benzoate](/img/structure/B4985983.png)


![N-(2,4-dimethoxyphenyl)-3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4985992.png)
![1-ethyl-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B4986000.png)


![ethyl 3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4986021.png)


